

molecular structure of 2-Chloro-4-methoxypyridine-3-boronic acid

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Compound of Interest

Compound Name: *2-Chloro-4-methoxypyridine-3-boronic acid*

CAS No.: *1072946-19-0*

Cat. No.: *B1421262*

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An In-Depth Technical Guide to **2-Chloro-4-methoxypyridine-3-boronic acid**: Structure, Synthesis, and Application

Introduction

Heterocyclic boronic acids are indispensable tools in modern organic synthesis and medicinal chemistry. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has cemented their role as critical building blocks for the construction of complex molecular architectures.[1] Among these, **2-Chloro-4-methoxypyridine-3-boronic acid** (CAS No. 1072946-19-0) emerges as a particularly valuable reagent.[2][3] Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds, making this molecule a key intermediate for drug discovery and development professionals.[4][5]

This technical guide provides a comprehensive overview of **2-Chloro-4-methoxypyridine-3-boronic acid**, detailing its molecular structure, physicochemical properties, synthetic methodologies, and core applications. The narrative is grounded in established chemical

principles, offering field-proven insights and detailed protocols designed for researchers and scientists aiming to leverage this versatile compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This section delineates the structural and physical characteristics of **2-Chloro-4-methoxy pyridine-3-boronic acid**.

Chemical Identity

- Compound Name: **2-Chloro-4-methoxy pyridine-3-boronic acid**[\[6\]](#)
- Synonyms: (2-chloro-4-methoxy pyridin-3-yl)boronic acid[\[2\]](#)[\[6\]](#)
- CAS Number: 1072946-19-0[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Molecular Formula: C₆H₇BClNO₃[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Molecular Weight: 187.39 g/mol [\[6\]](#)[\[7\]](#)

Structural Representation

The molecule features a pyridine ring functionalized with a chloro group at the C2 position, a boronic acid group at the C3 position, and a methoxy group at the C4 position. This specific arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with the reactive boronic acid moiety, dictates its chemical behavior and utility in cross-coupling reactions.

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Figure 1. 2D Chemical Structure of **2-Chloro-4-methoxy pyridine-3-boronic acid**.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Reference(s)
Density	1.403 g/cm ³	[2][3]
Boiling Point	394.397 °C at 760 mmHg	[2][3]
Flash Point	192.324 °C	[2][3]
Polar Surface Area (PSA)	62.6 Å ²	[2][3]
Storage Temperature	Room Temperature or Refrigerated	[6][8]

Synthesis and Purification

The synthesis of heteroaryl boronic acids often requires carefully controlled conditions to manage the reactivity of intermediates. A common and effective strategy involves directed ortho-metalation followed by borylation.

Synthetic Rationale

The preparation of **2-Chloro-4-methoxypyridine-3-boronic acid** typically proceeds via a lithiation-borylation sequence starting from a suitable precursor like 2-chloro-4-methoxypyridine. The choice of a strong base, such as n-butyllithium (n-BuLi), is critical for deprotonating the pyridine ring. The subsequent reaction with a boron electrophile, like a trialkyl borate, introduces the boron moiety, which is then hydrolyzed to the desired boronic acid.

This method is predicated on the ability of the substituents on the pyridine ring to direct the deprotonation to the C3 position. The reaction is conducted at low temperatures (e.g., -40°C to -20°C) to prevent side reactions and ensure regioselectivity.[9]

Experimental Protocol: Lithiation-Borylation

This protocol provides a representative, step-by-step methodology for the synthesis of the title compound.

- **Reaction Setup:** In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-4-methoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -40 °C using a dry ice/acetone bath.
- **Lithiation:** Add n-butyllithium (n-BuLi, ~1.1 equiv., 2.5 M in hexanes) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for an additional 30 minutes at -40 °C.[9]
- **Borylation:** To the reaction mixture, add triisopropyl borate (~1.2 equiv.) dropwise, maintaining the low temperature.
- **Quenching and Work-up:** Allow the reaction to warm to -20 °C and then quench by the slow addition of 2N aqueous HCl solution.[9] Once the mixture reaches room temperature, transfer it to a separatory funnel.
- **pH Adjustment:** Separate the aqueous layer and carefully adjust its pH to ~7.5 with 5N aqueous NaOH. The product will precipitate as a solid.[9]
- **Extraction:** Saturate the aqueous slurry with solid NaCl and extract multiple times with an organic solvent such as THF or ethyl acetate.[9]
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield the final product.[9]

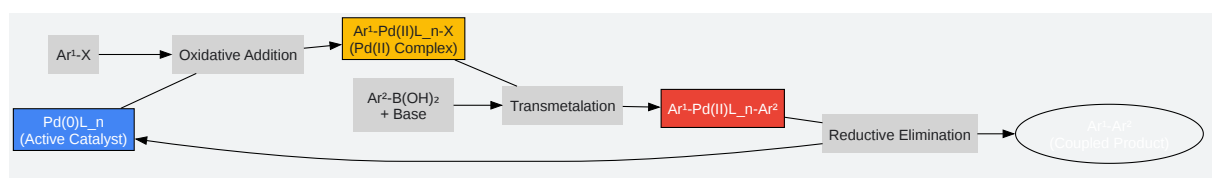
Core Application in Suzuki-Miyaura Cross-Coupling

The paramount application of **2-Chloro-4-methoxypyridine-3-boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][5]

The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-understood catalytic cycle involving a palladium catalyst. The cycle is a self-validating system where the active Pd(0) catalyst is regenerated at the end of each turnover.

- Oxidative Addition: The cycle begins with the oxidative addition of an organic halide ($\text{Ar}^1\text{-X}$) to the active Pd(0) catalyst, forming a Pd(II) complex. This step is often rate-determining.[5]
- Transmetalation: The boronic acid ($\text{Ar}^2\text{-B(OH)}_2$), activated by a base, undergoes transmetalation. The organic group (Ar^2) is transferred from the boron atom to the palladium center, displacing the halide.[5]
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the Pd(II) complex are eliminated to form the new C-C bond in the final product ($\text{Ar}^1\text{-Ar}^2$). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]



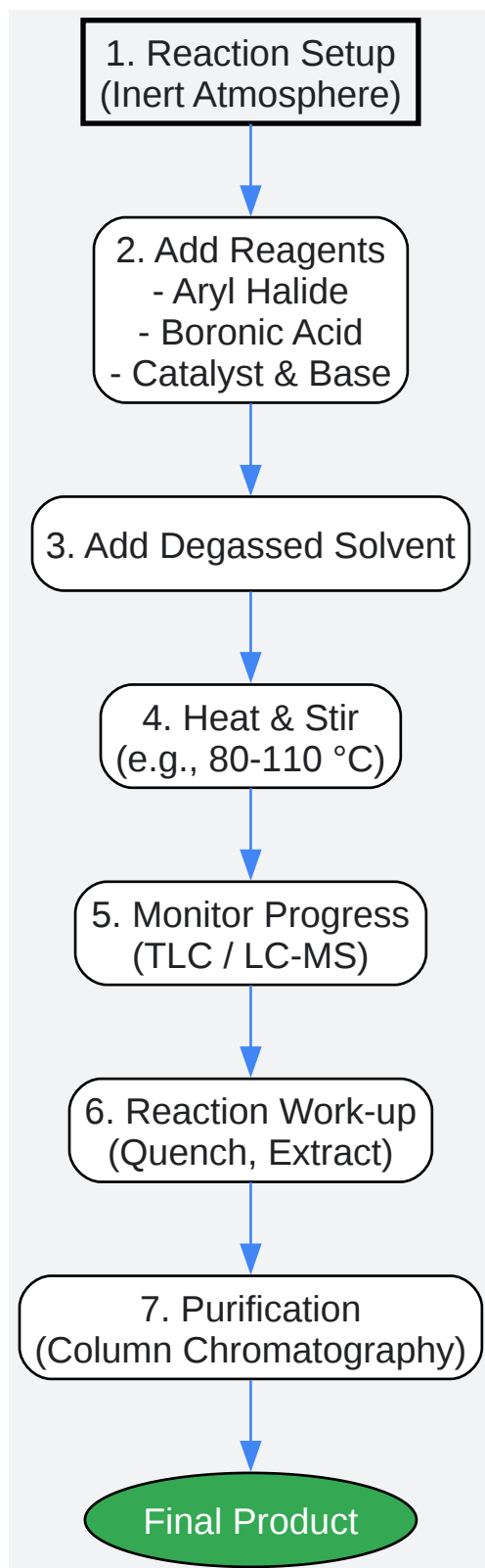
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of an aryl halide with **2-Chloro-4-methoxypyridine-3-boronic acid**. Optimization for specific substrates is always recommended.[5]

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), **2-Chloro-4-methoxypyridine-3-boronic acid** (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).^[5]
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
- **Reaction Execution:** Heat the reaction mixture with vigorous stirring to the target temperature (typically 80–110 °C) for the required time (2–24 hours).
- **Reaction Monitoring:** Monitor the reaction's progress periodically using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.^[5]
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired coupled product.^[5]



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage of **2-Chloro-4-methoxypyridine-3-boronic acid** are crucial for ensuring user safety and maintaining the compound's integrity.

- **Safe Handling:** Handle in a well-ventilated area or a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][11] Avoid formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[11]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] Some suppliers recommend refrigerated storage to ensure long-term stability.[8]
- **Incompatible Materials:** Keep away from strong oxidizing agents.[8][11]

Conclusion

2-Chloro-4-methoxypyridine-3-boronic acid is a high-value synthetic intermediate with a strategic arrangement of functional groups. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and direct route to complex heteroaryl compounds, which are of significant interest in pharmaceutical and agrochemical research. By understanding its fundamental properties and applying the robust protocols detailed in this guide, researchers and drug development professionals can effectively harness the synthetic potential of this versatile building block.

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